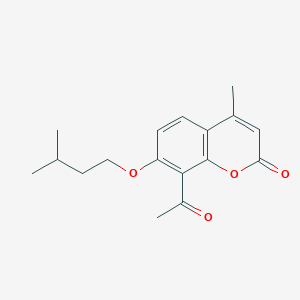![molecular formula C20H18ClF2N7O B11574433 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11574433.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and various substituents such as chlorobenzyl, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions . This protocol features readily available starting materials and can be applied to the synthesis of functionalized triazolopyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and conditions. For example, an I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various triazolopyrimidines from readily available N-aryl amidines . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative cyclization reactions to form nitro-substituted derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as iodine, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a microtubule-active agent to treat diseases such as Human African Trypanosomiasis.
Pharmacology: It is being investigated for its efficacy and tolerability in various pharmacological models.
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: Its derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to microtubules, disrupting their function, and inhibiting cell division . This mechanism is particularly relevant in the context of its potential use as an anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable chemical properties.
1,2,4-Triazolo[1,5-a]benzazoles: These derivatives are structurally related and undergo similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the chlorobenzyl and difluoromethyl groups, in particular, enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C20H18ClF2N7O |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H18ClF2N7O/c1-10-8-15(17(22)23)30-20(24-10)26-18(28-30)19(31)25-16-11(2)27-29(12(16)3)9-13-6-4-5-7-14(13)21/h4-8,17H,9H2,1-3H3,(H,25,31) |
InChI Key |
QIDHFJLRRQWCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(N(N=C3C)CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-ethoxyphenyl)-3-methyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574355.png)
![(6Z)-3-(4-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11574363.png)

![N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11574378.png)
![1-(3-Butoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574380.png)
![2-(4-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B11574385.png)
![3-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide](/img/structure/B11574387.png)
![1-(4-Hydroxyphenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574401.png)

![2-(4-fluorophenyl)-7-(2-methoxyethyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11574404.png)
![(2E)-2-cyano-N-(3-methoxypropyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11574412.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11574424.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574429.png)
![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574432.png)
